molecular formula C5H8N2O6 B14543081 Ethyl 2,2-dinitropropanoate CAS No. 62116-13-6

Ethyl 2,2-dinitropropanoate

Cat. No.: B14543081
CAS No.: 62116-13-6
M. Wt: 192.13 g/mol
InChI Key: ACDLVBJKQFAJIB-UHFFFAOYSA-N
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Description

Ethyl 2,2-dinitropropanoate (C₅H₈N₂O₆) is a nitro-substituted ester characterized by two nitro (-NO₂) groups on the α-carbon of the propanoate backbone.

Properties

CAS No.

62116-13-6

Molecular Formula

C5H8N2O6

Molecular Weight

192.13 g/mol

IUPAC Name

ethyl 2,2-dinitropropanoate

InChI

InChI=1S/C5H8N2O6/c1-3-13-4(8)5(2,6(9)10)7(11)12/h3H2,1-2H3

InChI Key

ACDLVBJKQFAJIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,2-dinitropropanoate can be synthesized through the nitration of ethyl propanoate. The process involves the introduction of nitro groups into the propanoate structure using nitrating agents such as nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the dinitro compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The use of continuous flow reactors and advanced nitration techniques ensures high yield and purity of the final product. Safety measures are crucial due to the exothermic nature of nitration reactions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-dinitropropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro acids.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of ethyl 2,2-diaminopropanoate.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed:

    Oxidation: Formation of 2,2-dinitropropanoic acid.

    Reduction: Formation of ethyl 2,2-diaminopropanoate.

    Substitution: Formation of various substituted propanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-dinitropropanoate has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in nitration reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.

    Industry: It is utilized in the production of advanced materials, including explosives and propellants, due to its high energy content.

Mechanism of Action

The mechanism of action of ethyl 2,2-dinitropropanoate involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as antimicrobial activity.

Comparison with Similar Compounds

Molecular Structure and Functional Groups

Compound CAS Molecular Formula Substituents Key Functional Features
Ethyl 2,2-dinitropropanoate N/A C₅H₈N₂O₆ Two nitro (-NO₂) High electron-withdrawing effects; increased acidity at α-carbon
Diethoxyacetophenone 2,2 6175-45-7 C₁₂H₁₆O₃ Two ethoxy (-OCH₂CH₃) Aromatic ketone with ethoxy groups; lower reactivity
Ethyl 2,2-difluoropropanoate 28781-85-3 C₅H₈F₂O₂ Two fluorine (-F) Moderate electronegativity; enhanced stability vs. nitro derivatives
Ethyl pivalate 3938-95-2 C₇H₁₄O₂ Two methyl (-CH₃) Branched structure (neopentyl); steric hindrance reduces reactivity

Key Observations :

  • Nitro groups in this compound increase polarity and susceptibility to nucleophilic attack compared to fluorine or methyl groups.
  • Ethoxy and methyl substituents prioritize steric and electronic stabilization over reactivity.

Physical Properties

Compound Density (g/mL) Boiling Point (°C) Solubility
This compound ~1.3 (inferred) ~200 (inferred) Low in water; soluble in polar aprotic solvents
Diethoxyacetophenone 2,2 Unknown Unknown Likely soluble in organic solvents
Ethyl 2,2-difluoropropanoate Unknown ~120–140 (inferred) Moderate polarity; miscible with alcohols
Ethyl pivalate 0.856 143–145 Low water solubility; miscible with hydrocarbons

Key Observations :

  • Nitro derivatives exhibit higher density and boiling points due to strong intermolecular interactions (dipole-dipole, hydrogen bonding).
  • Ethyl pivalate’s low density and defined boiling point reflect its branched, nonpolar structure .

Chemical Reactivity and Stability

  • Acidity: α-hydrogens are highly acidic (pKa ~4–5 inferred), facilitating deprotonation and condensation reactions.
  • Ethyl 2,2-difluoropropanoate: Moderate stability: Fluorine’s electronegativity enhances oxidative stability but reduces acidity compared to nitro derivatives .
  • Ethyl pivalate :

    • Low reactivity : Steric hindrance from methyl groups limits nucleophilic attack; stable under standard conditions .

Key Observations :

  • Nitro-substituted esters demand specialized handling (e.g., blast shields, inert atmospheres) absent in safer analogs like ethyl pivalate.

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